5'-bromo-6-methoxy-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
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Overview
Description
5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound belonging to the spiroindoline class. These compounds are characterized by a unique spirocyclic structure, which imparts significant biological activity and potential therapeutic applications. The presence of bromine and methoxy groups in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Spirocyclization: The spirocyclic structure is formed through a cyclization reaction, typically involving a condensation step with a suitable aldehyde or ketone.
Final Steps: The propyl group is introduced through alkylation, and the final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for bromination and methoxylation steps, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-carboxylic acid.
Reduction: Formation of 6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one.
Substitution: Formation of 5’-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
Biologically, 5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has shown potential as a modulator of various biological pathways. It is studied for its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with DNA and inhibit cell proliferation makes it a candidate for further drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require a stable spirocyclic core.
Mechanism of Action
The mechanism of action of 5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets such as DNA, enzymes, and receptors. The bromine and methoxy groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, its interaction with DNA can result in the inhibition of DNA replication and cell division, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5’-chloro-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one
- 5’-fluoro-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one
- 5’-iodo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one
Uniqueness
The uniqueness of 5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one lies in its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the bromine atom enhances its reactivity and binding affinity to biological targets, making it a more potent compound in various applications.
Properties
Molecular Formula |
C22H22BrN3O2 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
5'-bromo-6-methoxy-1'-propylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C22H22BrN3O2/c1-3-10-26-19-7-4-13(23)11-17(19)22(21(26)27)20-15(8-9-24-22)16-12-14(28-2)5-6-18(16)25-20/h4-7,11-12,24-25H,3,8-10H2,1-2H3 |
InChI Key |
ZYWWGESKJBBAGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C3(C1=O)C4=C(CCN3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
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